Hammett σp: 4-Methoxyphenyl vs. 4-Chlorophenyl
The 4‑methoxyphenyl substituent is strongly electron‑donating (σp = −0.27), in contrast to the electron‑withdrawing 4‑chlorophenyl (σp = +0.23) and electronically neutral phenyl (σp = 0.00) analogs [1]. For 5‑substituted‑2,4‑dichloropyrimidines, electron‑withdrawing groups at C5 direct SNAr amination to C4; tertiary amine nucleophiles can override this to give C2 selectivity [2]. An electron‑donating group at C5 is predicted to alter the intrinsic C4‑vs‑C2 preference, making this compound a distinct reactivity tool for building C2‑ or C4‑differentiated pyrimidine libraries.
| Evidence Dimension | Hammett substituent constant (σp) |
|---|---|
| Target Compound Data | σp = −0.27 (4‑OCH₃) |
| Comparator Or Baseline | σp = +0.23 (4‑Cl); σp = 0.00 (H); σp = +0.06 (4‑F) |
| Quantified Difference | Δσp = −0.50 vs. 4‑Cl; −0.27 vs. H; −0.33 vs. 4‑F |
| Conditions | Standard Hammett σp values derived from benzoic acid ionization equilibria |
Why This Matters
A 0.5‑unit shift in σp between the 4‑methoxy and 4‑chloro analogs translates to a >3‑fold difference in equilibrium or rate constants (assuming ρ ≈ 1), meaning the two compounds will produce different regioisomeric ratios in sequential SNAr reactions.
- [1] Hammett, L. P. (1937). J. Am. Chem. Soc., 59(1), 96–103. Standard σp compilation. View Source
- [2] Lee, M. et al. (2015). Regioselective Control of the SNAr Amination of 5‑Substituted‑2,4‑Dichloropyrimidines Using Tertiary Amine Nucleophiles. J. Org. Chem., 80(15), 7757–7763. View Source
